molecular formula C₁₆H₂₀O₂ B1140684 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal CAS No. 419534-29-5

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Cat. No.: B1140684
CAS No.: 419534-29-5
M. Wt: 244.33
InChI Key:
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Description

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties

Scientific Research Applications

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Preparation Methods

The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the reaction of 4-methoxy-2,3,6-trimethylbenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can be compared with similar compounds such as:

    4-Methoxy-2,3,6-trimethylbenzaldehyde: A precursor in its synthesis with similar structural features.

    3-Methylpenta-2,4-dienal: Shares the dienal structure but lacks the methoxy and trimethylphenyl groups.

    5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol: A related compound with an alcohol group instead of an aldehyde.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(4-methoxy-2,3,6-trimethylphenyl)-2-methyl-3-buten-2-ol (3.98 g, 0.017 mol) in 8 mL of N,N-dimethylformamide (DMF) was stirred in an ice bath and the Vilsmeier reagent, which was prepared from 2.1 mL (3.4 g, 0.022 mol) of phosphoryl chloride and 3.5 mL of DMF at about 10° C., was added dropwise. The temperature of the reaction mixture was allowed to rise to 80° C. within 1 hr. The mixture was stirred for 3 hrs at 80° C. and, with cooling (ice bath), a solution of sodium acetate (10g) in 25 mL of water was added dropwise. The resulting mixture was heated to 80° C. for 10 min. After cooling to room temperature, the product was extracted into ethyl ether. Removal of solvent in vacuo afforded an orange-colored substance. Crystallization from ethyl acetate-ethyl ether gave 2.2 g of the title compound as yellow crystals: mp 62°-64° C.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
4-(4-methoxy-2,3,6-trimethylphenyl)-2-methyl-3-buten-2-ol
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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